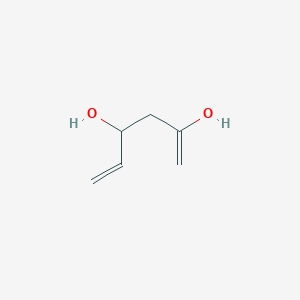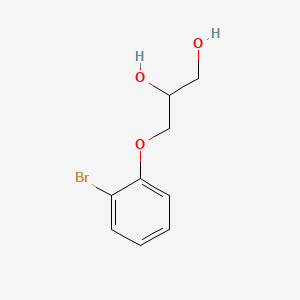
Methyl 4-(chloromethyl)-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chloromethyl)-3-methylbenzoate: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Chloromethylation of Methyl 3-methylbenzoate: The preparation of Methyl 4-(chloromethyl)-3-methylbenzoate can be achieved through the chloromethylation of methyl 3-methylbenzoate. This reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
-
Industrial Production Methods: Industrially, the chloromethylation process can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions: Methyl 4-(chloromethyl)-3-methylbenzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. For example, reaction with ammonia can yield the corresponding amine derivative .
-
Oxidation Reactions: The compound can be oxidized to form carboxylic acid derivatives. For instance, oxidation with potassium permanganate can convert the methyl group to a carboxyl group, resulting in the formation of 4-(chloromethyl)-3-methylbenzoic acid .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Major Products Formed:
Amines: Reaction with ammonia or primary amines.
Thioethers: Reaction with thiols.
Carboxylic Acids: Oxidation of the methyl group.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 4-(chloromethyl)-3-methylbenzoate serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
Mécanisme D'action
The mechanism of action of Methyl 4-(chloromethyl)-3-methylbenzoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic transformations and potential biological interactions .
Comparaison Avec Des Composés Similaires
Methyl 4-(bromomethyl)-3-methylbenzoate: Similar in structure but with a bromine atom instead of chlorine.
Methyl 4-(hydroxymethyl)-3-methylbenzoate: Contains a hydroxymethyl group instead of chloromethyl.
Uniqueness:
Reactivity: The chloromethyl group in Methyl 4-(chloromethyl)-3-methylbenzoate is more reactive compared to the hydroxymethyl group, making it more suitable for certain synthetic applications.
Propriétés
Numéro CAS |
24078-27-1 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
methyl 4-(chloromethyl)-3-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |
Clé InChI |
AQHGJRZHRDBBRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)



